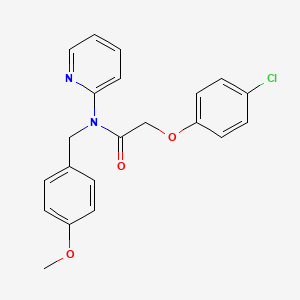![molecular formula C20H21N3O2 B11343966 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B11343966.png)
1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a phenoxyethanone group
Preparation Methods
The synthesis of 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzimidazole core, which is then coupled with a piperidine derivativeReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target . The piperidine ring enhances the compound’s binding affinity and specificity, while the phenoxyethanone group contributes to its overall stability and solubility .
Comparison with Similar Compounds
1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone can be compared with other benzimidazole derivatives, such as:
1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound also features a benzimidazole core but differs in its substitution pattern and overall structure.
1-(1-(2-chlorobenzyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one: Another benzimidazole derivative with a piperidine ring, but with different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H21N3O2/c24-19(14-25-16-8-2-1-3-9-16)23-12-6-7-15(13-23)20-21-17-10-4-5-11-18(17)22-20/h1-5,8-11,15H,6-7,12-14H2,(H,21,22) |
InChI Key |
RDMVUHOCFLQLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11343900.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11343905.png)
![N-tert-butyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11343909.png)

![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11343923.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11343926.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11343934.png)
![3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11343941.png)

![7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11343947.png)

![2-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11343950.png)
![(5Z)-1-(4-chlorophenyl)-5-[1-propanoyl-5-(thiophen-2-yl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11343952.png)
![2-[(2-methoxyphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B11343957.png)
